molecular formula C27H28F2N6O B609688 NVP-BSK805

NVP-BSK805

货号: B609688
分子量: 490.5 g/mol
InChI 键: IBPVXAOOVUAOKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NVP-BSK805 是一种强效且选择性的 Janus 激酶 2 (JAK2) 抑制剂,JAK2 是一种非受体酪氨酸激酶,参与各种细胞因子的信号通路。 该化合物对 JAK2 的 V617F 突变形式特别有效,该突变形式与几种骨髓增殖性疾病有关,如真性红细胞增多症、原发性血小板增多症和原发性骨髓纤维化 .

准备方法

合成路线和反应条件

NVP-BSK805 的合成涉及多个步骤,从喹喔啉核心结构的制备开始反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及使用高效液相色谱 (HPLC) 进行纯化。 该化合物通常以其二盐酸盐形式生产,以提高其稳定性和溶解度 .

化学反应分析

反应类型

NVP-BSK805 主要由于存在反应性官能团(如喹喔啉核心和吗啉甲基)而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

用于 this compound 的合成和反应的常用试剂包括二甲基亚砜 (DMSO) 等有机溶剂、钯碳等催化剂和过氧化氢等氧化剂。 反应通常在受控温度和压力下进行,以确保达到所需结果 .

主要产品

由 this compound 的反应形成的主要产物通常是具有修饰的官能团的衍生物。 这些衍生物通常对其生物活性进行测试,以确定功效和选择性的潜在改进 .

科学研究应用

Key Mechanisms

  • Inhibition of STAT5 Phosphorylation : NVP-BSK805 effectively suppresses STAT5 phosphorylation, a critical step in JAK2-mediated signaling pathways. This effect has been documented in various cell lines expressing JAK2, including CHRF-288-11 and HEL cells .
  • Impact on Polycythemia : In vivo studies have shown that this compound can suppress erythropoietin-induced polycythemia by inhibiting STAT5 activation in mouse models .

Esophageal Cancer

Recent studies have demonstrated that this compound enhances the radiosensitivity of esophageal squamous cell carcinoma (ESCC) cells. It achieves this by increasing DNA double-strand breaks (DSBs) and inhibiting DNA damage repair mechanisms, which are crucial for cancer cell survival post-radiation therapy .

Case Study: Radiosensitization

  • Study Design : In vitro experiments treated ESCC cells with this compound followed by radiation exposure.
  • Findings : The compound significantly increased γ-H2AX expression, indicating enhanced DSBs, while also arresting the cell cycle at sensitive phases (G2/M or G0/G1) .
  • Outcome : Tumor growth was delayed in xenograft models treated with both this compound and radiation compared to radiation alone, highlighting its potential as a therapeutic adjunct .

Myeloproliferative Neoplasms

This compound has shown promise in treating conditions like polycythemia vera by targeting the JAK2V617F mutation prevalent in these disorders. Studies indicate that it effectively reduces cell proliferation and induces apoptosis in JAK2-mutant cell lines .

Efficacy Assessment

  • In Vitro Studies : Various assays demonstrated significant inhibition of cell growth in JAK2V617F-positive cell lines following treatment with this compound.
  • In Vivo Studies : Animal models exhibited reduced splenomegaly and normalized blood counts when treated with this compound, confirming its therapeutic potential .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other JAK inhibitors:

CompoundTargetIC50 (nM)SelectivityPrimary Application
This compoundJAK20.58HighMyeloproliferative neoplasms, ESCC
RuxolitinibJAK1/JAK23.0ModerateMyelofibrosis
FedratinibJAK21.0HighMyelofibrosis

作用机制

NVP-BSK805 通过竞争性抑制 JAK2 的 ATP 结合位点来发挥作用。这种抑制阻止了信号转导子和转录激活因子 5 (STAT5) 等下游信号分子的磷酸化和激活。 该化合物对 JAK2 比对其他激酶显示出高选择性,使其成为研究 JAK2 特定通路的宝贵工具 .

相似化合物的比较

类似化合物

独特性

NVP-BSK805 的独特之处在于它对 JAK2(特别是 V617F 突变形式)具有高度选择性。 这种选择性降低了脱靶效应,并增强了其在治疗特定骨髓增殖性疾病方面的治疗潜力 .

生物活性

NVP-BSK805 is a potent inhibitor of Janus kinase 2 (JAK2), a critical enzyme involved in various signaling pathways that regulate hematopoiesis and immune responses. This article summarizes the biological activities of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

  • Chemical Name: 8-[3,5-Difluoro-4-(4-morpholinylmethyl)phenyl]-2-[1-(4-piperidinyl)-1H-pyrazol-4-yl]quinoxaline trihydrochloride
  • CAS Number: 2320258-95-3
  • Purity: ≥98%
  • Oral Bioavailability: Yes

This compound selectively inhibits JAK2 with an IC50 value of 0.48 nM, demonstrating over 20-fold selectivity compared to other JAK family members (TYK2, JAK3, and JAK1) with IC50 values of 10.8 nM, 18.7 nM, and 31.6 nM respectively . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Antineoplastic Effects

This compound has shown significant antitumor activity in various cancer models:

  • Acute Myeloid Leukemia (AML):
    • Induces apoptosis and inhibits proliferation in JAK2 V617F-bearing AML cells both in vitro and in vivo .
  • Esophageal Squamous Cell Carcinoma (ESCC):
    • Enhances radiosensitivity by increasing DNA double-strand breaks (DSBs) and inhibiting DNA damage repair mechanisms. In vitro studies demonstrated that pretreatment with this compound significantly reduced clonogenic survival of ESCC cells post-irradiation .
    • In vivo studies indicated delayed tumor growth in xenograft models when treated with this compound prior to radiation therapy .
  • Multiple Myeloma:
    • Exhibits cytotoxic activity against malignant plasma cells, inhibiting the growth of multiple human myeloma cell lines .

Metabolic Effects

Chronic administration of this compound has been associated with metabolic changes:

  • Fat Mass Increase: Studies indicated that peripheral administration does not alter food intake but increases fat mass and feed efficiency without significantly affecting body weight (BW) . This effect is attributed to the inhibition of JAK2 signaling pathways that regulate energy balance.
  • Leptin Interaction: Acute central administration of this compound impedes leptin's ability to decrease food intake and body weight by blocking STAT3 phosphorylation in the hypothalamus, suggesting a potential anabolic effect of JAK2 inhibition on energy metabolism .

Summary of Findings

Study Cell Type Effect Mechanism
AML CellsInduces apoptosisJAK2 inhibition
ESCC CellsEnhances radiosensitivityIncreases DSBs, inhibits repair
Myeloma CellsCytotoxic activityJAK2 inhibition
Mice ModelIncreased fat massInterference with leptin signaling

属性

IUPAC Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPVXAOOVUAOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。